REACTION_SMILES
|
[CH2:32]1[O:33][CH2:34][CH2:35][CH2:36]1.[CH3:25][CH2:26][N:27]([CH2:28][CH3:29])[CH2:30][CH3:31].[CH3:37][CH2:38][O:39][C:40](=[O:41])[CH3:42].[F:1][c:2]1[c:3]([N+:12](=[O:13])[O-:14])[cH:4][c:5]([S:8](=[O:9])(=[O:10])[NH2:11])[cH:6][cH:7]1.[O:15]1[CH2:16][CH2:17][N:18]([CH2:21][CH2:22][CH2:23][NH2:24])[CH2:19][CH2:20]1>>[c:2]1([NH:24][CH2:23][CH2:22][CH2:21][N:18]2[CH2:17][CH2:16][O:15][CH2:20][CH2:19]2)[c:3]([N+:12](=[O:13])[O-:14])[cH:4][c:5]([S:8](=[O:9])(=[O:10])[NH2:11])[cH:6][cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NS(=O)(=O)c1ccc(F)c([N+](=O)[O-])c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NCCCN1CCOCC1
|
Name
|
|
Type
|
product
|
Smiles
|
NS(=O)(=O)c1ccc(NCCCN2CCOCC2)c([N+](=O)[O-])c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |